(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate
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Overview
Description
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methylsulfonyloxy group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of coupling reagents and bases to facilitate the formation of amide and ester bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for deprotection (e.g., trifluoroacetic acid), nucleophiles for substitution (e.g., amines, thiols), and bases or acids for ester hydrolysis (e.g., sodium hydroxide, hydrochloric acid) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution of the methylsulfonyloxy group can yield a variety of substituted cyclohexane derivatives .
Scientific Research Applications
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a useful building block for the development of pharmaceuticals.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific application. In organic synthesis, its reactivity is governed by the presence of the Boc-protected amine and the methylsulfonyloxy group, which can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate: Similar in having a Boc-protected amine and an ester group.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc-protected amine functionality.
Uniqueness
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is unique due to the combination of its functional groups and the cyclohexane ring, which imparts specific reactivity and steric properties that are not found in simpler Boc-protected amino acids or esters .
Properties
Molecular Formula |
C15H27NO7S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18) |
InChI Key |
REERHKRKNNLBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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